E3 Ligase Ligand-Linker Conjugates 20

Vue d'ensemble

Description

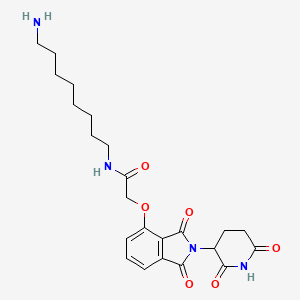

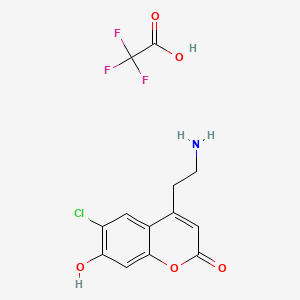

Thalidomide-O-amido-C8-NH2: est un conjugué ligand-lieur E3 ligase synthétisé qui incorpore un ligand de céréblon à base de thalidomide et un lieur. Ce composé est principalement utilisé dans la synthèse des chimères ciblant la protéolyse (PROTAC), qui sont conçues pour dégrader des protéines spécifiques en les guidant vers le système ubiquitine-protéasome .

Mécanisme D'action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 20, also known as Thalidomide-O-amido-C8-NH2, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

Thalidomide-O-amido-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . This compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional small molecules that utilize the ubiquitin proteasome system (UPS) to degrade proteins of interest (POI) . They act catalytically to induce protein degradation in a sub-stoichiometric manner .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a key pathway affected by this compound . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Pharmacokinetics

It is known that proteolysis targeting chimeras (protacs), which thalidomide-o-amido-c8-nh2 is used to synthesize, act catalytically to induce protein degradation in a sub-stoichiometric manner . This unique mechanism of action allows PROTACs to produce longer and stronger biological effects than traditional small molecule inhibitors on a target, which allows PROTACs to be used at a much less intensive dosing regimen to be therapeutically effective than small molecule inhibitors and thus reduce the risk of undesirable side effects that usually result from off-target binding of small molecule inhibitors when used at higher concentrations .

Result of Action

The result of the action of this compound is the degradation of proteins of interest (POI) through the ubiquitin proteasome system (UPS) . This leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Analyse Biochimique

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 20 plays a crucial role in biochemical reactions. It is part of a three-enzyme ubiquitination cascade, along with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This ubiquitination modification is involved in almost all life activities of eukaryotes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the degradation of over 80% proteins in cells . Its dysregulation has been revealed in most hallmarks of cancer . This compound can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Temporal Effects in Laboratory Settings

It is known that the ubiquitin-proteasome degradation pathway, which this compound is a part of, is one of the most important mechanisms for controlling the levels of protein expression .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . This system regulates the degradation of over 80% proteins in cells .

Transport and Distribution

It is known that this compound can selectively attach ubiquitin to specific substrates .

Subcellular Localization

It is known that this compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de Thalidomide-O-amido-C8-NH2 implique la conjugaison d'un ligand de céréblon à base de thalidomide avec un lieur. Le processus comprend généralement des réactions de couplage peptidique facilitées par la présence d'un groupe amine. L'amination réductrice est également une méthode courante utilisée pour la fixation du lieur .

Méthodes de production industrielle: La production industrielle de Thalidomide-O-amido-C8-NH2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. Le composé est généralement stocké sous forme de poudre à -20°C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

Types de réactions: Thalidomide-O-amido-C8-NH2 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels liés au lieur.

Substitution: Le groupe amine permet des réactions de substitution, permettant la fixation de divers groupes fonctionnels

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les chlorures d'acyle et les anhydrides facilitent les réactions de substitution

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Thalidomide-O-amido-C8-NH2, qui peuvent être utilisés dans une synthèse chimique ultérieure ou comme intermédiaires dans la production de PROTAC .

Applications de la recherche scientifique

Thalidomide-O-amido-C8-NH2 a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme élément de base dans la synthèse des PROTAC, qui sont des outils précieux pour étudier la dégradation des protéines.

Biologie: Aide à comprendre les mécanismes de dégradation des protéines et le rôle des ligases ubiquitine.

Médecine: Applications thérapeutiques potentielles dans le ciblage et la dégradation des protéines responsables de maladies.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de Thalidomide-O-amido-C8-NH2 implique son rôle de dégrons-lieur dans le cadre PROTAC. Le composé se connecte de manière covalente à la fois à un dégrons et à un ligand de ciblage. Le dégrons se lie aux ligases ubiquitine, telles que la céréblon, guidant le ligand de ciblage vers des protéines spécifiques. Cela facilite leur ubiquitination et leur dégradation ultérieure par le protéasome .

Applications De Recherche Scientifique

Thalidomide-O-amido-C8-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein degradation.

Biology: Helps in understanding the mechanisms of protein degradation and the role of ubiquitin ligases.

Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

Industry: Utilized in the development of new drugs and therapeutic agents .

Comparaison Avec Des Composés Similaires

Composés similaires:

Pomalidomide: Un autre ligand de céréblon utilisé dans la synthèse des PROTAC.

Lénalidomide: Similaire au thalidomide, utilisé dans le développement des PROTAC.

Iberdomide: Un composé plus récent avec des applications similaires dans la dégradation des protéines

Unicité: Thalidomide-O-amido-C8-NH2 est unique en raison de sa structure de lieur spécifique, qui permet une conjugaison efficace avec divers ligands de ciblage. Cela en fait un outil polyvalent dans la synthèse des PROTAC et d'autres composés dégradant les protéines .

Propriétés

IUPAC Name |

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVCTXXMOZFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112841 | |

| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950635-15-0 | |

| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)